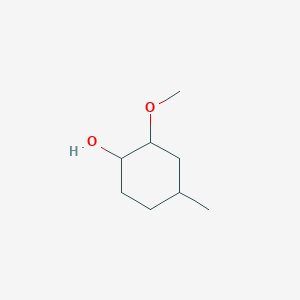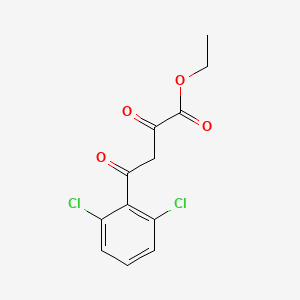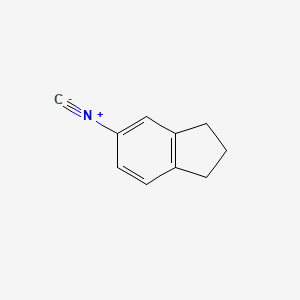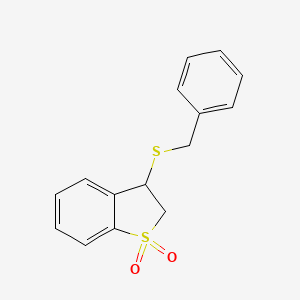![molecular formula C21H25NO4 B6613556 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one CAS No. 277309-40-7](/img/structure/B6613556.png)
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Octyloxy)methoxy]-3H-phenoxazin-3-one, commonly referred to as 7-OMe-PXZ, is a synthetic phenoxazinone derivative that is commonly used in scientific research. It is an important tool for studying a variety of biological processes, and has been used in a range of applications, including drug discovery and development, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
7-OMe-PXZ has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, and to investigate the mechanisms of action of various drugs. It has also been used to study the biochemical and physiological effects of drugs on the body, as well as to assess the safety and efficacy of new drugs.
Wirkmechanismus
7-OMe-PXZ has been found to act as an agonist at the sigma-1 receptor, which is a type of G-protein coupled receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation of the sigma-1 receptor is thought to be responsible for the biochemical and physiological effects of 7-OMe-PXZ.
Biochemical and Physiological Effects
7-OMe-PXZ has been found to have a variety of biochemical and physiological effects. It has been found to have neuroprotective and anti-inflammatory effects, as well as to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have antioxidant and anti-apoptotic effects, as well as to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
7-OMe-PXZ has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is cost-effective. It is also non-toxic and has a high degree of selectivity for its target receptor. However, it is not suitable for use in humans, as it has not been approved for clinical use.
Zukünftige Richtungen
There are a number of potential future directions for 7-OMe-PXZ. It could be used to further investigate the effects of drugs on the nervous system, and to develop new drugs that target the sigma-1 receptor. It could also be used to study the biochemical and physiological effects of drugs on the body, and to develop new drugs that target specific pathways. Additionally, it could be used to develop new drugs that have a greater degree of selectivity and specificity for their targets.
Synthesemethoden
7-OMe-PXZ is typically synthesized through a three-step process involving the reaction of 4-methyl-7-hydroxy-3H-phenoxazin-3-one with octyl bromide, followed by the reaction of the resulting compound with methylamine and then with sodium hydroxide. This method is relatively simple and cost-effective, and has been widely used in research laboratories.
Eigenschaften
IUPAC Name |
7-(octoxymethoxy)phenoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-12-24-15-25-17-9-11-19-21(14-17)26-20-13-16(23)8-10-18(20)22-19/h8-11,13-14H,2-7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMHOWZGVZVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)
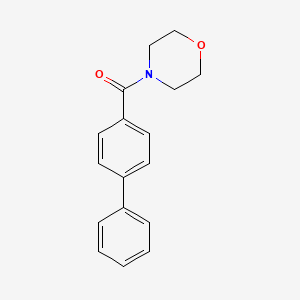
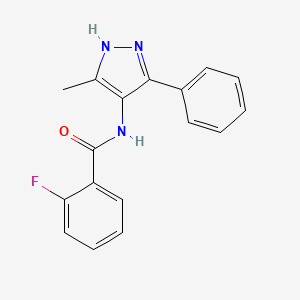
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
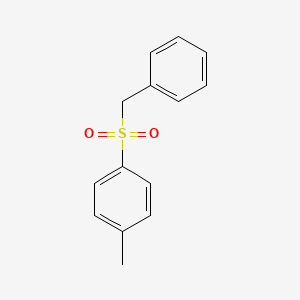
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)


